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Compound of Interest

Compound Name: 4,5-Dimethylhexan-1-ol

Cat. No.: B15181269 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a summary of the available spectroscopic and physical data for

the saturated alcohol 4,5-Dimethylhexan-1-ol. Due to a lack of publicly available experimental

spectra for this specific compound, this document presents computed data from reputable

chemical databases. Furthermore, it outlines standardized, representative experimental

protocols for acquiring key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry)

for a compound of this nature. This guide is intended to serve as a reference for researchers

and professionals in the fields of chemistry and drug development, offering a foundational

understanding of the expected spectroscopic characteristics of 4,5-Dimethylhexan-1-ol.
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Identifier Value

IUPAC Name 4,5-dimethylhexan-1-ol

Molecular Formula C₈H₁₈O[1]

Molecular Weight 130.23 g/mol [1]

CAS Number 60564-76-3[1]

Canonical SMILES CC(C)C(C)CCCO[1]

InChI Key QABJATQYUASJEM-UHFFFAOYSA-N[1]

Computed Physical Properties
The following table summarizes the computed physical and chemical properties of 4,5-
Dimethylhexan-1-ol. These values are predicted and have not been experimentally verified in

the available literature.

Property Value Source

XLogP3-AA 2.4 PubChem

Hydrogen Bond Donor Count 1 PubChem

Hydrogen Bond Acceptor

Count
1 PubChem

Rotatable Bond Count 4 PubChem

Exact Mass 130.135765193 Da PubChem[1]

Monoisotopic Mass 130.135765193 Da PubChem[1]

Topological Polar Surface Area 20.2 Å² PubChem

Heavy Atom Count 9 PubChem

Complexity 59.6 PubChem

Spectroscopic Data (Predicted)
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No experimental spectroscopic data for 4,5-Dimethylhexan-1-ol was found in a

comprehensive search of publicly available databases and literature. The following sections

provide a general overview of the expected spectral characteristics based on the compound's

structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different

hydrogen environments. The hydroxyl proton will likely appear as a broad singlet, the protons

on the carbon bearing the hydroxyl group as a triplet, and the various methyl and methylene

protons in the upfield region with complex splitting patterns due to diastereotopicity.

¹³C NMR: The carbon NMR spectrum is predicted to show eight distinct signals, corresponding

to the eight carbon atoms in the molecule. The carbon attached to the hydroxyl group would be

the most downfield signal among the sp³ carbons.

Infrared (IR) Spectroscopy
The IR spectrum of 4,5-Dimethylhexan-1-ol is expected to exhibit characteristic absorption

bands for an alcohol. A strong, broad band in the region of 3200-3600 cm⁻¹ would correspond

to the O-H stretching vibration. Strong C-H stretching vibrations would be observed in the

2850-2960 cm⁻¹ region.[2] A distinct C-O stretching vibration should appear in the 1050-1150

cm⁻¹ range.

Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 130. The

fragmentation pattern would likely involve the loss of a water molecule (M-18), and various

alpha-cleavages around the alcohol and the branched alkyl chain.

Representative Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for a

liquid alcohol like 4,5-Dimethylhexan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube. Add a small amount of

an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Tune and shim the spectrometer to the sample.

Acquire a one-dimensional proton spectrum with a spectral width of approximately 12

ppm, centered around 6 ppm.

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

Collect a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise

ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Set the spectral width to approximately 220 ppm, centered around 100 ppm.

Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.

Collect a larger number of scans (typically 128 or more) due to the lower natural

abundance of ¹³C.

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs).

Phase the resulting spectra and perform baseline correction. Integrate the ¹H NMR signals

and reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample, apply a thin film of the neat liquid between two salt

plates (e.g., NaCl or KBr).
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Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition:

Acquire a background spectrum of the clean, empty salt plates.

Place the sample in the spectrometer's sample compartment.

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method

such as direct injection, or through a gas chromatograph (GC-MS) for separation from any

impurities.

Ionization: Utilize a standard ionization technique such as electron ionization (EI) at 70 eV.

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular

weight and fragments (e.g., m/z 30-200).

Data Acquisition and Processing: The instrument's data system will record the abundance of

ions at each m/z value to generate the mass spectrum.

Visualizations
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Workflow for Spectroscopic Analysis of 4,5-Dimethylhexan-1-ol
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Caption: Workflow for the spectroscopic analysis of 4,5-Dimethylhexan-1-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 4,5-Dimethylhexan-1-ol: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15181269#spectroscopic-data-for-4-5-
dimethylhexan-1-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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